Over 100‑Fold Increase in Delta Opioid Agonist Potency from Gem‑Difluoro Substitution in Enkephalin Analogs
Incorporation of 4,4‑difluoro‑2‑aminobutyric acid (DFAB) into the 3‑position of the cyclic enkephalin analog DPDPE results in a greater than 100‑fold increase in delta opioid agonist potency compared to the non‑fluorinated 2‑aminobutyric acid (Abu) analog [1]. This establishes that the difluoromethyl group interacts favorably with a subsite of the delta opioid receptor that is inaccessible or poorly engaged by the non‑fluorinated scaffold.
| Evidence Dimension | Delta opioid receptor agonist potency (fold‑increase) |
|---|---|
| Target Compound Data | [D‑DFAB³]DPDPE: >100‑fold higher potency than [D‑Abu³]DPDPE |
| Comparator Or Baseline | [D‑Abu³]DPDPE (non‑fluorinated 2‑aminobutyric acid analog) |
| Quantified Difference | >100‑fold increase in potency |
| Conditions | In vitro opioid activity assay; DPDPE peptide scaffold |
Why This Matters
This quantitative potency gain demonstrates that the difluoro motif is essential for achieving the desired pharmacological activity, and substitution with a non‑fluorinated analog would yield a significantly less potent or inactive compound.
- [1] Winkler D, et al. Enkephalin analogs containing 4,4‑difluoro‑2‑aminobutyric acid: synthesis and fluorine effect on the biological activity. J Pept Sci. 1998 Dec;4(8):496‑501. doi:10.1002/(SICI)1099‑1387(199812)4:8<496::AID‑PSC170>3.0.CO;2‑8. PMID: 9927256. View Source
